In-Depth Technical Guide: 2-(3-Fluoro-2-methylphenyl)acetonitrile (CAS 500912-15-2)
In-Depth Technical Guide: 2-(3-Fluoro-2-methylphenyl)acetonitrile (CAS 500912-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications in drug discovery, particularly in the development of fluorinated compounds. While specific experimental and biological data for this compound are not extensively available in the public domain, this guide compiles existing information and provides a framework for its synthesis and potential biological evaluation.
Introduction
2-(3-Fluoro-2-methylphenyl)acetonitrile, with the CAS number 500912-15-2, is a substituted arylacetonitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a valuable building block in organic synthesis.[1] Fluorinated organic molecules are of significant interest in medicinal chemistry as the introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide aims to consolidate the available technical information on this compound to support research and development efforts.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 2-(3-Fluoro-2-methylphenyl)acetonitrile is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available resources.
| Property | Value | Reference |
| CAS Number | 500912-15-2 | [1] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [3] |
| Melting Point | 42.0-51.0 °C | [3] |
| Purity | 94.5-100% | [3] |
| Storage | Room temperature, dry and sealed | [1] |
Synthesis
Proposed Synthetic Pathway
The most probable synthetic route starts from 3-fluoro-2-methylbenzyl bromide. The reaction proceeds via a nucleophilic attack of the cyanide ion on the benzylic carbon, displacing the bromide ion.
Caption: Proposed synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile.
General Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on standard procedures for the cyanation of benzyl halides. Note: This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety conditions.
Materials:
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3-Fluoro-2-methylbenzyl bromide
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
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Dichloromethane or other suitable extraction solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-fluoro-2-methylbenzyl bromide (1 equivalent) in anhydrous DMSO.
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Addition of Cyanide: Add sodium cyanide (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(3-Fluoro-2-methylphenyl)acetonitrile.
Spectral Data (Predicted)
While experimental spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the structure and data from similar compounds. These predictions are useful for the characterization of the synthesized compound.
¹H NMR (Predicted):
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Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.4 ppm.
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Methylene Protons (-CH₂CN, 2H): A singlet around δ 3.7-3.9 ppm.
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Methyl Protons (-CH₃, 3H): A singlet around δ 2.2-2.4 ppm.
¹³C NMR (Predicted):
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Aromatic Carbons (6C): Peaks in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).
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Nitrile Carbon (-CN): A peak around δ 117-120 ppm.
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Methylene Carbon (-CH₂CN): A peak around δ 20-25 ppm.
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Methyl Carbon (-CH₃): A peak around δ 14-16 ppm.
IR Spectroscopy (Predicted):
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C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
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C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
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Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
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Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.
Applications in Drug Discovery and Development
2-(3-Fluoro-2-methylphenyl)acetonitrile serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
Role as a Pharmacophore Building Block
The fluoroarylacetonitrile moiety can be incorporated into larger molecular scaffolds to explore its impact on biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.
Caption: Potential derivatization and applications in drug discovery.
Significance of Fluorine Substitution
The strategic placement of a fluorine atom on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] These effects can include:
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Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.
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Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
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Improved Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.
Biological Activity
There is currently no publicly available data on the specific biological activity or signaling pathway involvement of 2-(3-Fluoro-2-methylphenyl)acetonitrile itself. Its primary role is that of a synthetic intermediate. However, studies on related fluoroaryl compounds suggest that this structural motif can be found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] Further research would be required to evaluate the biological profile of this specific compound and its derivatives.
Conclusion
2-(3-Fluoro-2-methylphenyl)acetonitrile is a commercially available chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide has summarized its known properties and proposed a viable synthetic route and potential applications. While specific experimental and biological data remain limited, the information provided herein serves as a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.
References
- 1. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
